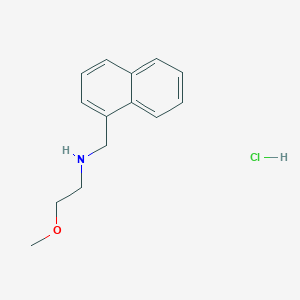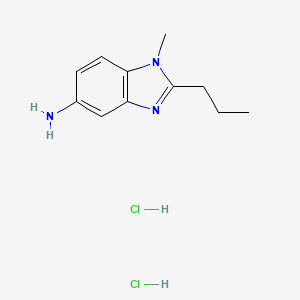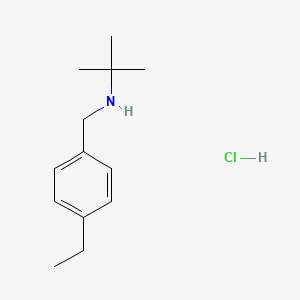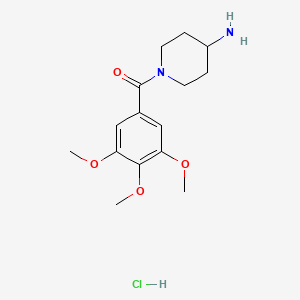![molecular formula C15H27ClN2 B3085786 N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride CAS No. 1158315-36-6](/img/structure/B3085786.png)
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research on related aniline derivatives underscores their utility in organic synthesis, showcasing methods to prepare compounds with chemotherapeutic potential against diseases like Schistosomiasis Japonica through chemical modifications (Z. Ting, 1956). Studies also explore the ultraviolet spectra of aniline and its derivatives, providing foundational knowledge for analytical chemistry applications (C. Cumper & A. Singleton, 1968). Furthermore, the effects of N-alkylation on the basicity of anilinium ions have been examined, offering insights into the electronic structure and reactivity of aniline derivatives (J. W. Eastes, M. Aldridge, & M. J. Kamlet, 1969).
Material Science and Corrosion Inhibition
In the realm of material science, aniline derivatives are investigated for their potential as corrosion inhibitors, a critical aspect for extending the lifespan of metals in corrosive environments. Research demonstrates that certain aniline compounds can significantly mitigate corrosion on metal surfaces, with the efficiency of these inhibitors often linked to their molecular structure and the nature of their interaction with metal surfaces (D. Daoud et al., 2014).
Analytical and Environmental Applications
Moreover, aniline derivatives play a pivotal role in environmental science, particularly in the study of pollutants degradation. For example, studies on the biodegradation of aniline compounds in wastewater treatment highlight the effectiveness of microbial and electrochemical methods in removing these contaminants, thereby reducing environmental pollution (Huang Wei, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-5-17(6-2)15-9-7-14(8-10-15)12-16-11-13(3)4;/h7-10,13,16H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHTLSGEPXFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)
![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)


![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B3085758.png)

amine hydrochloride](/img/structure/B3085782.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
amine hydrochloride](/img/structure/B3085820.png)